molecular formula C9H12N2O3 B7628640 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid

Cat. No.: B7628640
M. Wt: 196.20 g/mol
InChI Key: PIXHXVVAVIZJNI-UHFFFAOYSA-N
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Description

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.

Properties

IUPAC Name

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHXVVAVIZJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=O)C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid typically involves the reaction between hydrazine derivatives and acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. The specific steps and conditions can vary, but the general approach involves:

    Condensation Reaction: Hydrazine derivatives react with acetylenic ketones.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Functionalization: Further functionalization steps may be required to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substituents: Halogens, alkyl groups, and other functional groups can be introduced through substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

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